methyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate
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Overview
Description
Methyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, an isoquinoline moiety, and an ester functional group, making it an interesting subject for chemical studies.
Mechanism of Action
Target of Action
It is known that the compound is a derivative of 3,4-dimethoxyphenethylamine (dmpea), which is an analogue of the major human neurotransmitter dopamine .
Mode of Action
Considering its structural similarity to dmpea, it might interact with its targets in a similar manner .
Biochemical Pathways
Dmpea, a structurally similar compound, has some activity as a monoamine oxidase inhibitor , which suggests that Methyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate might affect similar pathways.
Result of Action
Based on its structural similarity to dmpea, it might have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the isoquinoline core, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Ester Group: The final step involves esterification, where the carboxylic acid group is converted to the ester using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Methyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the isoquinoline and ester functionalities.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Contains a similar dimethoxyphenyl group but has a different core structure.
Uniqueness
Methyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate is unique due to its combination of the isoquinoline core, dimethoxyphenyl group, and ester functionality. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
methyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O7/c1-30-20-8-7-16(13-21(20)31-2)9-11-25-22(27)14-26-12-10-17-18(24(26)29)5-4-6-19(17)33-15-23(28)32-3/h4-8,10,12-13H,9,11,14-15H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBIYJKNYVGOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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